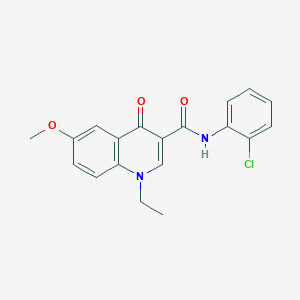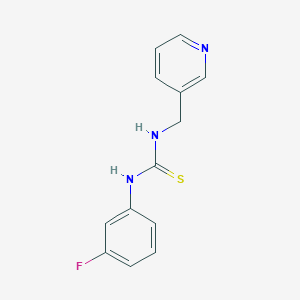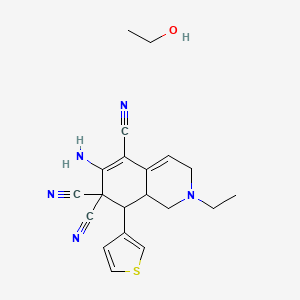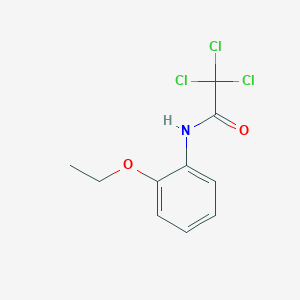![molecular formula C25H22BrN3O5 B5230208 N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide, commonly known as Boc-Gly-Phe-(p-Br)-Phe-NH2, is a peptide compound that has been used extensively in scientific research. It is a potent inhibitor of opioid receptors, and its mechanism of action has been studied in great detail.
作用機序
Boc-Gly-Phe-(p-Br)-Phe-NH2 acts as a competitive antagonist at mu opioid receptors. It binds to the receptor with high affinity and blocks the binding of endogenous opioid peptides, such as beta-endorphin and enkephalins. This results in a decrease in the activity of the receptor and a reduction in the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of mu opioid receptors in the brain, resulting in a decrease in pain perception and a reduction in the reinforcing effects of opioids. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been shown to reduce the activity of mu opioid receptors in the gastrointestinal tract, resulting in a decrease in gastrointestinal motility and an increase in constipation.
実験室実験の利点と制限
One of the advantages of using Boc-Gly-Phe-(p-Br)-Phe-NH2 in lab experiments is its high potency and selectivity for mu opioid receptors. This makes it a useful tool for investigating the role of these receptors in various physiological processes. However, one of the limitations of using Boc-Gly-Phe-(p-Br)-Phe-NH2 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on Boc-Gly-Phe-(p-Br)-Phe-NH2. One area of research is the development of new opioid receptor ligands that are more potent and selective than Boc-Gly-Phe-(p-Br)-Phe-NH2. Another area of research is the investigation of the role of mu opioid receptors in various physiological processes, such as pain, addiction, and gastrointestinal function. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Boc-Gly-Phe-(p-Br)-Phe-NH2, which could lead to the development of new therapeutic agents for the treatment of opioid addiction and other disorders.
合成法
Boc-Gly-Phe-(p-Br)-Phe-NH2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, followed by cleavage of the peptide from the support and purification. The synthesis of Boc-Gly-Phe-(p-Br)-Phe-NH2 involves the coupling of Boc-Gly, Fmoc-Phe-(p-Br)-OH, and Fmoc-Phe-OH, followed by deprotection and cleavage from the resin.
科学的研究の応用
Boc-Gly-Phe-(p-Br)-Phe-NH2 has been used extensively in scientific research as a tool to study opioid receptors. It is a potent and selective inhibitor of mu opioid receptors, and it has been used to investigate the role of these receptors in pain, addiction, and other physiological processes. Boc-Gly-Phe-(p-Br)-Phe-NH2 has also been used in the development of new opioid receptor ligands and as a reference compound in binding assays.
特性
IUPAC Name |
benzyl N-[2-[[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O5/c26-19-11-12-21(20(13-19)24(32)18-9-5-2-6-10-18)29-23(31)15-27-22(30)14-28-25(33)34-16-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,30)(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJZKQJDRMMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamoyl}-methyl)-carbamic acid benzyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)

![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)

![N-(2-chlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5230227.png)
![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5230231.png)